3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
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Overview
Description
3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine is a complex organic compound that features a pyridine ring substituted with a sulfanylmethyl group, which is further connected to a 1-propylsulfonyl-4,5-dihydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The pyridine ring can be introduced through nucleophilic substitution reactions, where the sulfanylmethyl group is attached to the pyridine ring under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfanylmethyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and pyridine-based molecules, such as:
- 1-Propylsulfonylimidazole
- 3-Sulfanylmethylpyridine
- 4,5-Dihydroimidazole derivatives
Uniqueness
What sets 3-[(1-Propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(1-propylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-2-8-19(16,17)15-7-6-14-12(15)18-10-11-4-3-5-13-9-11/h3-5,9H,2,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSECKZNYOHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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